MART-1 (27-35) (human)

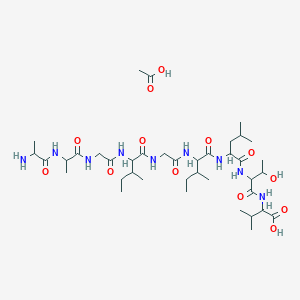

Description

Properties

CAS No. |

156251-11-5 |

|---|---|

Molecular Formula |

C37H67N9O11 |

Molecular Weight |

814.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |

InChI Key |

NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Function and Mechanism of the MART-1 (27-35) Human Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The MART-1 (27-35) peptide, also known as Melan-A (27-35), is a nonameric peptide with the amino acid sequence AAGIGILTV. It is an immunodominant epitope derived from the Melanoma Antigen Recognized by T-cells 1 (MART-1), a protein expressed in melanocytes and the majority of melanomas.[1] This peptide is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule, HLA-A2, and is recognized by cytotoxic T lymphocytes (CTLs).[1] This specific recognition makes the MART-1 (27-35) peptide a key target in the development of cancer immunotherapies, including vaccines and adoptive T-cell therapies, for the treatment of melanoma. This guide provides a comprehensive overview of the function and mechanism of the MART-1 (27-35) human peptide, including quantitative data on its activity, detailed experimental protocols, and visualizations of the key biological processes involved.

Function and Mechanism of Action

The primary function of the MART-1 (27-35) peptide is to act as an antigenic signal to the immune system, specifically to CD8+ cytotoxic T lymphocytes. The mechanism unfolds as follows:

-

Antigen Processing and Presentation: Inside melanoma cells, the full-length MART-1 protein is processed by the proteasome into smaller peptides, including the (27-35) fragment. This peptide is then transported into the endoplasmic reticulum where it binds to the HLA-A2 molecule. The resulting peptide-MHC complex is then transported to the cell surface.

-

T-Cell Recognition: Circulating CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the MART-1 (27-35)/HLA-A2 complex will bind to it on the surface of the melanoma cell.

-

T-Cell Activation and Effector Function: This binding event, along with co-stimulatory signals, triggers the activation of the T-cell. The activated CTL then executes its effector functions, which include the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the apoptosis of the melanoma cell. Activated CTLs also secrete cytokines, such as interferon-gamma (IFN-γ), which further modulate the immune response.

Quantitative Data

The following tables summarize key quantitative data related to the MART-1 (27-35) peptide's interaction with the immune system.

Table 1: Binding Affinity of MART-1 Peptides to HLA-A2

| Peptide | Sequence | Relative Binding Affinity (n-fold improvement vs. AAG nonamer) | Dissociation Constant (KD) | Reference |

| MART-1 (27-35) | AAGIGILTV | 1 | 3.1 µM | [2][3] |

| MART-1 (26-35) | EAAGIGILTV | - | - | [3] |

| RD1-MART1 (TCR variant) | - | - | 3.1 µM | [2] |

| RD1-MART1HIGH (affinity-matured TCR) | - | - | 68 nM (kinetic), 247 nM (equilibrium) | [2] |

Note: Direct KD values for the native peptide are not always consistently reported across literature; relative affinities are often used for comparison. The provided KD for the native peptide is from a study engineering a specific TCR.

Table 2: Cytotoxic T-Lymphocyte (CTL) Response to MART-1 (27-35) Peptide

| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Peptide Concentration | Reference |

| MART-1 specific CTL line | Peptide-pulsed T2 cells | 20:1 | ~55% | 1 µM | [4] |

| MART-1 specific CTL line | Peptide-pulsed T2 cells | 10:1 | ~40% | 1 µM | [4] |

| MART-1 specific CTL line | Peptide-pulsed T2 cells | 5:1 | ~30% | 1 µM | [4] |

| MART-1 specific CTL line | Melanoma cell line (Melan-A+) | 20:1 | ~45% | Endogenous | [4] |

Table 3: Cytokine Release by MART-1 (27-35) Specific T-Cells

| T-Cell Source | Stimulant | Cytokine | Concentration | Reference |

| Patient PBMCs (post-vaccination) | MART-1 (27-35) peptide | IFN-γ | >100 pg/mL | [5] |

| Patient TILs | MART-1 (27-35) peptide | IFN-γ | Variable, up to 2-fold increase with 0.1-1 µg/ml peptide | [6] |

Experimental Protocols

Chromium-51 (51Cr) Release Assay for Cytotoxicity

This assay measures the ability of MART-1 (27-35) specific CTLs to lyse target cells.

Materials:

-

Effector cells: MART-1 (27-35) specific CTLs

-

Target cells: T2 cells (HLA-A2+) or a melanoma cell line (HLA-A2+)

-

MART-1 (27-35) peptide

-

51Cr (Sodium Chromate)

-

Complete RPMI medium with 10% FBS

-

96-well round-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Resuspend 1 x 106 target cells in 100 µL of medium.

-

Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the cells three times with 10 mL of medium to remove excess 51Cr.

-

Resuspend the labeled target cells at 1 x 105 cells/mL in medium.

-

-

Peptide Pulsing (for T2 cells):

-

Incubate the labeled T2 cells with 1 µM MART-1 (27-35) peptide for 1 hour at 37°C.

-

Wash the cells to remove unbound peptide.

-

-

Assay Setup:

-

Plate 1 x 104 labeled target cells (100 µL) into each well of a 96-well plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100 µL.

-

Spontaneous release control: Add 100 µL of medium only to target cells.

-

Maximum release control: Add 100 µL of 1% Triton X-100 to target cells.

-

-

Incubation and Harvesting:

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

-

Measurement:

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Calculation:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of IFN-γ secreting T-cells upon stimulation with the MART-1 (27-35) peptide.

Materials:

-

PVDF-membrane 96-well ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Effector cells (PBMCs or purified T-cells)

-

MART-1 (27-35) peptide

-

T2 cells (as antigen-presenting cells)

-

Complete RPMI medium with 10% FBS

Protocol:

-

Plate Coating:

-

Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare a suspension of effector cells (e.g., 2.5 x 105 cells/well).

-

Prepare T2 cells pulsed with 1 µM MART-1 (27-35) peptide.

-

Add effector cells and peptide-pulsed T2 cells to the wells.

-

Negative control: Effector cells and unpulsed T2 cells.

-

Positive control: Effector cells with a mitogen (e.g., PHA).

-

Incubate for 18-24 hours at 37°C.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add BCIP/NBT substrate.

-

Monitor for the appearance of spots and stop the reaction by washing with tap water.

-

-

Analysis:

-

Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

Visualizations

Signaling Pathway

Caption: TCR signaling cascade upon MART-1 (27-35) recognition.

Experimental Workflows

Caption: Workflow for 51Cr Release Cytotoxicity Assay.

Caption: Workflow for IFN-γ ELISpot Assay.

Conclusion

The MART-1 (27-35) human peptide is a critical component in the immune response to melanoma and a cornerstone of targeted immunotherapies. Its ability to be presented by HLA-A2 and recognized by cytotoxic T lymphocytes provides a specific mechanism for the destruction of cancer cells. Understanding the quantitative aspects of its binding and the resulting cellular responses, along with standardized experimental protocols, is essential for the continued development and refinement of effective cancer treatments. The signaling pathways and experimental workflows visualized in this guide offer a clear framework for researchers and drug development professionals working in this promising field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. Structures of MART-126/27–35 Peptide/HLA-A2 Complexes Reveal a Remarkable Disconnect between Antigen Structural Homology and T Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Monitoring tumor antigen specific T-cell responses in cancer patients and phase I clinical trials of peptide-based vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

The Role of MART-1 (27-35) in the Melanoma Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen that is overexpressed in the majority of melanoma cases. The MART-1 (27-35) peptide epitope, with the amino acid sequence AAGIGILTV, is an immunodominant peptide presented by the human leukocyte antigen (HLA)-A2 molecule. This presentation on the surface of melanoma cells allows for recognition by cytotoxic T lymphocytes (CTLs), initiating an anti-tumor immune response. This technical guide provides an in-depth overview of the role of MART-1 (27-35) in the melanoma immune response, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Data Presentation

The following tables summarize key quantitative data related to MART-1 expression, T-cell responses, and peptide-MHC binding affinities.

Table 1: Expression of MART-1/Melan-A in Melanocytic Lesions

| Lesion Type | Percentage of MART-1 Positive Lesions | Staining Pattern |

| Primary Melanoma (Stage I) | 100% | Homogeneous |

| Primary Melanoma (Stage II) | 88% | Homogeneous |

| Metastatic Melanoma (Stage III) | 90% | Heterogeneous |

| Metastatic Melanoma (Stage IV) | 75% | Heterogeneous |

| Pigmented Nevi | 100% | Homogeneous |

Table 2: Frequency of MART-1 Specific CD8+ T-cells

| Population | Frequency | Method of Detection |

| Melanoma Patients (Tumor Infiltrating Lymphocytes) | 0.5% - 2.1% of CD8+ T-cells | Tetramer Staining |

| Melanoma Patients (Peripheral Blood) | ≥1 in 2,500 CD8+ T-cells | Tetramer Staining |

| Healthy HLA-A2+ Individuals (Peripheral Blood) | ≥1 in 2,500 CD8+ T-cells | Tetramer Staining |

Table 3: Binding Affinity and Activity of MART-1 Peptides to HLA-A*0201

| Peptide | Sequence | IC50 (nM) for HLA-A2 Binding | EC50 (nM) for T-cell Activation | Relative Activity |

| MART-1 (27-35) | AAGIGILTV | High (Weak Binder) | ~1.0 | Baseline |

| MART-1 (26-35) | EAAGIGILTV | Moderate | 0.25 | 4x |

| MART-1 (26-35) A27L analog | ELAGIGILTV | 2 | 0.01 | 100x |

IC50: The concentration of peptide required to inhibit the binding of a standard fluorescent peptide to HLA-A2 by 50%. A lower IC50 indicates higher affinity. EC50: The concentration of peptide required to achieve 50% of the maximal T-cell response.

Signaling Pathways

The recognition of the MART-1 (27-35) peptide presented by HLA-A2 on a melanoma cell by a CD8+ T-cell is a critical initiating event in the anti-tumor immune response. This interaction triggers a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and effector functions, ultimately resulting in the killing of the melanoma cell.

Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of MART-1 (27-35) presented by HLA-A2.

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol details the steps to quantify MART-1 (27-35) specific T-cells based on their secretion of Interferon-gamma (IFN-γ) upon antigen stimulation.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate

-

Recombinant human IFN-γ (for standard curve)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin

-

MART-1 (27-35) peptide (AAGIGILTV) and a negative control peptide (e.g., a scrambled version)

-

Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2+ melanoma patients or healthy donors

-

Phytohemagglutinin (PHA) as a positive control

Procedure:

-

Plate Coating:

-

Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

-

Wash the plate five times with sterile water.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with PBS.

-

Block the wells with RPMI 1640 + 10% FBS for 2 hours at room temperature.

-

-

Cell Plating and Stimulation:

-

Prepare a cell suspension of PBMCs at a concentration of 2.5 x 10^6 cells/mL in RPMI 1640 + 10% FBS.

-

Add 100 µL of the cell suspension to each well (250,000 cells/well).

-

Add 50 µL of the MART-1 (27-35) peptide (final concentration 10 µg/mL), negative control peptide, or PHA to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Detection:

-

Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

-

Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

-

Wash the plate six times with PBST.

-

Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBST.

-

-

Spot Development and Analysis:

-

Add the BCIP/NBT or AEC substrate and monitor for spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry completely.

-

Count the spots using an automated ELISpot reader.

-

HLA-A2/MART-1 (27-35) Tetramer Staining

This protocol describes the identification and quantification of MART-1 (27-35) specific CD8+ T-cells using fluorescently labeled tetramers.

Materials:

-

PE- or APC-conjugated HLA-A2/MART-1 (27-35) tetramer

-

FITC- or PerCP-conjugated anti-human CD8 antibody

-

PBMCs from HLA-A2+ melanoma patients or healthy donors

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Propidium Iodide (PI) or other viability dye

Procedure:

-

Cell Preparation:

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

Add 100 µL of the cell suspension to a FACS tube.

-

Add the HLA-A2/MART-1 (27-35) tetramer at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Add the anti-human CD8 antibody and incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Acquisition and Analysis:

-

Resuspend the cell pellet in 300 µL of FACS buffer.

-

Add a viability dye (e.g., PI) just before analysis.

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter.

-

Gate on live, single cells.

-

Within the CD8+ T-cell population, quantify the percentage of cells that are positive for the MART-1 tetramer.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of MART-1 (27-35) specific T-cell responses from patient samples.

Caption: A generalized experimental workflow for the analysis of MART-1 (27-35) specific T-cells.

Conclusion

The MART-1 (27-35) epitope is a crucial target in the immune response against melanoma. Understanding the dynamics of T-cells specific for this antigen is vital for the development and monitoring of immunotherapies, including cancer vaccines and adoptive T-cell therapies. The quantitative data, signaling pathways, and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to harness the power of the immune system to combat melanoma. The use of modified MART-1 peptides with enhanced HLA-A2 binding affinity represents a promising strategy to augment the immunogenicity of this important tumor antigen.

MART-1 (27-35): A Core Tumor-Associated Antigen in Melanoma Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a key tumor-associated antigen (TAA) implicated in the immune response against melanoma. The specific nonapeptide fragment spanning amino acids 27-35, with the sequence AAGIGILTV, is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A2 allele.[1] This recognition event is a critical initiation point for an anti-tumor immune response, making MART-1 (27-35) a focal point for the development of various immunotherapeutic strategies, including cancer vaccines and adoptive cell therapies. This guide provides a comprehensive overview of the core scientific and clinical data related to MART-1 (27-35), detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Molecular and Immunological Profile

The MART-1 (27-35) peptide is a self-antigen expressed on normal melanocytes and is frequently overexpressed in melanoma cells. Its presentation on the cell surface by HLA-A2 molecules allows for surveillance and potential elimination by the immune system.

Peptide Characteristics and HLA-A2 Binding

The native MART-1 (27-35) peptide exhibits moderate binding affinity to HLA-A2. To enhance its immunogenicity, a common variant with a Leucine substitution at position 2 (A27L), resulting in the sequence LAGIGILTV, has been developed. This modification significantly improves HLA-A2 binding and stability, leading to more potent T-cell responses.[2][3]

| Peptide | Sequence | HLA-A2 Binding Affinity (IC50) | Reference |

| Native MART-1 (27-35) | AAGIGILTV | ~150-500 nM | [1][2] |

| Modified MART-1 (A27L) | LAGIGILTV | ~5-20 nM | [2] |

Frequency of MART-1 (27-35)-Specific T-cells

MART-1 (27-35)-specific CD8+ T-cells can be detected in the peripheral blood of both healthy HLA-A2+ individuals and melanoma patients, often at surprisingly high frequencies for a self-antigen.[4][5][6] In melanoma patients, these T-cell populations can be found at varying frequencies and differentiation states.[7][8]

| Population | Frequency of MART-1 (27-35)-Specific CD8+ T-cells | Phenotype | Reference |

| Healthy HLA-A2+ Individuals | Up to 1 in 1,000 CD8+ T-cells | Predominantly Naïve (CD45RA+) | [4][5][7] |

| Melanoma Patients (Peripheral Blood) | 0.014% to >2% of total CD8+ T-cells | Naïve, Effector Memory, and Terminally Differentiated | [6][7] |

| Melanoma Patients (Tumor Infiltrating Lymphocytes) | Variable, can be significantly enriched compared to peripheral blood | Primarily Antigen-Experienced (CD45RO+) | [4] |

Clinical Significance and Therapeutic Applications

The immunogenic properties of MART-1 (27-35) have been harnessed in several immunotherapeutic approaches for metastatic melanoma.

Peptide-Based Vaccines

Vaccination with the MART-1 (27-35) peptide, often with an adjuvant, aims to expand the pool of tumor-specific CTLs in patients. Clinical trials have demonstrated the ability of these vaccines to induce immunological responses, with some showing modest clinical benefit.

| Clinical Trial Phase | Vaccine Composition | Number of Patients | Objective Response Rate (ORR) | Key Findings | Reference |

| Phase I | MART-1 (27-35) peptide with Incomplete Freund's Adjuvant (IFA) | 25 | Not the primary endpoint | Immune response detected in 12 of 20 patients by ELISPOT. | [9] |

| Phase I/II | Multi-epitope peptide vaccine (including MART-1) with PF-3512676 and GM-CSF | 22 | 2 Partial Responses (PR) | 9 out of 20 patients showed a positive ELISPOT response. | [10] |

Adoptive Cell Therapy (ACT)

ACT involves the ex vivo expansion of tumor-specific T-cells, which are then infused back into the patient. This approach has shown more promising clinical outcomes, particularly with T-cells engineered to express a high-affinity T-cell receptor (TCR) specific for MART-1 (27-35).

| Therapeutic Approach | Number of Patients | Objective Response Rate (ORR) | Key Findings | Reference | |---|---|---|---|---|---| | TCR-engineered T-cells targeting MART-1 | 17 | 12% (2 PR) | First trial showing tumor regression with TCR-T cells in solid tumors. |[11] | | TCR-engineered T-cells targeting MART-1 (higher affinity TCR) | 20 | 30% | Higher response rate but associated with on-target, off-tumor toxicities. |[12] | | TCR-engineered T-cells with DC vaccination | 13 | 69% showed evidence of tumor regression | Combination therapy is feasible and shows anti-tumor activity. |[13][14] |

Experimental Protocols

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of antigen-specific T-cells based on their cytokine secretion.

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Sterile PBS

-

Anti-human IFN-γ capture antibody

-

Blocking buffer (e.g., RPMI 1640 with 10% FBS)

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

MART-1 (27-35) peptide (and irrelevant peptide control)

-

Antigen-presenting cells (APCs) if using purified T-cells

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) conjugate

-

BCIP/NBT substrate solution

-

ELISpot plate reader

Methodology:

-

Plate Coating: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.[15]

-

Blocking: Wash the plate to remove unbound capture antibody and block with blocking buffer for at least 2 hours at 37°C.[15]

-

Cell Plating and Stimulation: Prepare a single-cell suspension of PBMCs. Add the cells to the wells at a desired density (e.g., 2 x 10^5 cells/well). Add the MART-1 (27-35) peptide to the experimental wells. Include negative control wells (no peptide or irrelevant peptide) and a positive control well (e.g., PHA).[16]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-48 hours.[17]

-

Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[17]

-

Enzyme Conjugation: Wash the plate and add Streptavidin-ALP conjugate. Incubate for 1 hour at room temperature.[17]

-

Spot Development: Wash the plate and add the BCIP/NBT substrate solution. Monitor for the development of spots (5-30 minutes). Stop the reaction by washing with tap water.[17]

-

Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells at the single-cell level.

Materials:

-

PBMCs or isolated T-cells

-

Cell stimulation cocktail (e.g., PMA and Ionomycin for positive control)

-

MART-1 (27-35) peptide

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated antibody for intracellular IFN-γ

-

Flow cytometer

Methodology:

-

Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 cells with the MART-1 (27-35) peptide for 4-6 hours at 37°C. For the last 4 hours of incubation, add a protein transport inhibitor.[18]

-

Surface Staining: Wash the cells with staining buffer (PBS with 2% FBS). Stain with fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.[19]

-

Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.[18]

-

Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.[20]

-

Acquisition: Wash the cells and resuspend in staining buffer. Acquire the samples on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to identify the percentage of IFN-γ-producing CD8+ T-cells in response to MART-1 (27-35) stimulation.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells presenting the MART-1 (27-35) peptide.

Materials:

-

Effector cells (MART-1-specific CTLs)

-

Target cells (e.g., T2 cells or a melanoma cell line expressing HLA-A2)

-

Sodium Chromate (Na₂⁵¹CrO₄)

-

MART-1 (27-35) peptide

-

96-well V-bottom plates

-

Lysis buffer (e.g., 1% Triton X-100)

-

Gamma counter

Methodology:

-

Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells multiple times to remove excess ⁵¹Cr.[21][22]

-

Peptide Pulsing: Pulse the labeled target cells with the MART-1 (27-35) peptide for 1 hour at 37°C.

-

Co-culture: Plate the labeled and peptide-pulsed target cells in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios.

-

Controls:

-

Spontaneous release: Target cells with media only.

-

Maximum release: Target cells with lysis buffer.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.[23]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizations

Signaling Pathway of T-Cell Activation

Caption: T-cell receptor signaling cascade upon recognition of MART-1 (27-35).

Experimental Workflow for Tumor-Associated Antigen Discovery and Validation

Caption: Workflow for the discovery and validation of tumor-associated antigens.

Conclusion

MART-1 (27-35) remains a cornerstone in the field of melanoma immunotherapy. Its well-characterized immunogenicity and established role in T-cell recognition have paved the way for significant advancements in cancer vaccines and adoptive cell therapies. While challenges such as overcoming immune tolerance to a self-antigen and enhancing the durability of clinical responses persist, ongoing research into peptide modifications, novel adjuvant strategies, and combination therapies continues to underscore the importance of MART-1 (27-35) as a critical target in the fight against melanoma. This guide provides a foundational resource for researchers and developers dedicated to advancing the next generation of immunotherapies targeting this pivotal tumor-associated antigen.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3qfd - Human Class I MHC HLA-A2 in complex with Mart-1(27-35) nonameric peptide - Summary - Protein Data Bank Japan [pdbj.org]

- 4. High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High frequencies of naive Melan-A/MART-1-specific CD8(+) T cells in a large proportion of human histocompatibility leukocyte antigen (HLA)-A2 individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. herzenberglab.stanford.edu [herzenberglab.stanford.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adoptive T cell therapy for solid tumors: current landscape and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Adoptive transfer of MART-1 T-cell receptor transgenic lymphocytes and dendritic cell vaccination in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stella.mabtech.com [stella.mabtech.com]

- 18. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 19. anilocus.com [anilocus.com]

- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 21. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 22. revvity.com [revvity.com]

- 23. benchchem.com [benchchem.com]

The Discovery and History of the MART-1 (27-35) Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of the MART-1 (27-35) epitope stands as a landmark achievement in the field of tumor immunology, paving the way for the development of peptide-based cancer vaccines and T-cell therapies for melanoma. This technical guide provides an in-depth exploration of the discovery and history of this critical melanoma antigen. It details the seminal experimental protocols that led to its identification, presents key quantitative data regarding its immunogenicity and clinical application, and illustrates the fundamental biological pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing effort to harness the immune system in the fight against cancer.

Introduction: The Dawn of Melanoma Antigen Discovery

In the early 1990s, the field of cancer immunotherapy was energized by the discovery that the immune system, specifically cytotoxic T lymphocytes (CTLs), could recognize and kill cancer cells. A central challenge was to identify the specific molecular targets—the antigens—on tumor cells that were recognized by these T cells. Melanoma, due to its observed immunogenicity, became a focal point of this research.

In 1994, two independent research groups, one led by Yutaka Kawakami at the National Cancer Institute and the other by Pierre Coulie and Thierry Boon in Belgium, made a groundbreaking discovery. They identified a shared melanoma antigen recognized by tumor-infiltrating lymphocytes (TILs) from melanoma patients. Kawakami and colleagues named this antigen MART-1 (Melanoma Antigen Recognized by T-cells 1), while Coulie's group designated it Melan-A.[1][2] Subsequent research quickly established that these were, in fact, the same protein.

Crucially, the research delved deeper to pinpoint the precise portion of the MART-1/Melan-A protein that was presented to T cells. This led to the identification of a short peptide sequence, a nonamer with the amino acid sequence AAGIGILTV, corresponding to amino acids 27-35 of the MART-1 protein.[3] This epitope was found to be presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A2, which is prevalent in a significant portion of the human population. The MART-1 (27-35) epitope was recognized by the majority of HLA-A2-restricted melanoma-specific CTLs, establishing it as an immunodominant epitope and a prime candidate for therapeutic development.[3]

The Discovery Workflow: From Patient to Peptide

The identification of the MART-1 (27-35) epitope was a multi-step process that began with patient-derived materials and culminated in the synthesis of the specific peptide. The general workflow is outlined below.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the MART-1 (27-35) epitope. These protocols are reconstructed based on the original publications and contemporaneous laboratory practices.

Generation of Tumor-Infiltrating Lymphocytes (TILs)

The isolation and expansion of T cells that had infiltrated the patient's tumor were the foundational steps in identifying melanoma-reactive lymphocytes.[4]

Protocol:

-

Tumor Digestion: Fresh melanoma tumor specimens were minced into small fragments (1-2 mm³) and subjected to enzymatic digestion overnight at room temperature in RPMI 1640 medium containing collagenase, DNase, and hyaluronidase.

-

Lymphocyte Isolation: The resulting single-cell suspension was passed through a sterile mesh to remove undigested tissue. Lymphocytes were then separated from tumor cells and debris by Ficoll-Paque density gradient centrifugation.

-

In Vitro Culture and Expansion: Isolated TILs were cultured in RPMI 1640 supplemented with 10% human AB serum, antibiotics, and a high concentration of recombinant Interleukin-2 (IL-2) (e.g., 6000 IU/mL).

-

Maintenance: The cultures were maintained in a humidified incubator at 37°C and 5% CO₂. The medium was changed, and fresh IL-2 was added every 2-3 days to maintain a cell concentration of 0.5-2 x 10⁶ cells/mL.

-

Expansion: Once established, TIL cultures were expanded to large numbers for subsequent assays.

Cytotoxicity Assays: The Chromium-51 Release Assay

The primary method for determining the ability of CTLs to kill tumor cells was the Chromium-51 (⁵¹Cr) release assay. This assay measures the release of radioactive chromium from labeled target cells upon lysis by effector T cells.[5][6][7]

Protocol:

-

Target Cell Labeling: Melanoma cell lines (target cells) were incubated with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C. After incubation, the cells were washed three times with culture medium to remove unincorporated ⁵¹Cr.

-

Co-incubation: Labeled target cells (e.g., 1 x 10⁴ cells/well) were plated in a 96-well round-bottom plate. Effector TILs were added at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

-

Controls:

-

Spontaneous Release: Target cells incubated with medium alone.

-

Maximum Release: Target cells incubated with a detergent (e.g., 1% Triton X-100) to induce complete lysis.

-

-

Incubation: The plate was incubated for 4 hours at 37°C.

-

Supernatant Collection: After incubation, the plate was centrifuged, and the supernatant from each well was carefully collected.

-

Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant was measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis was calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Epitope Mapping with Synthetic Peptides

To identify the specific epitope within the MART-1 protein, overlapping peptides were synthesized and tested for their ability to be recognized by MART-1-specific CTLs.

Protocol:

-

Peptide Synthesis: Based on the MART-1 protein sequence and known HLA-A2 binding motifs, a series of overlapping peptides (typically 9-10 amino acids in length) were chemically synthesized.

-

Target Cell Pulsing: An HLA-A2 positive, antigen-processing deficient cell line, such as T2 cells, was used as target cells. These cells were incubated with various concentrations of the synthetic peptides (e.g., 1 µg/mL) for 1-2 hours at 37°C to allow for peptide binding to surface HLA-A2 molecules.

-

Chromium-51 Release Assay: A standard ⁴-hour ⁵¹Cr release assay was performed as described above, using the peptide-pulsed T2 cells as targets and MART-1-specific TILs as effectors.

-

Identification of the Epitope: The peptide that resulted in the highest level of specific lysis of the target cells was identified as the immunodominant epitope.

T-Cell Recognition of MART-1 (27-35)

The recognition of the MART-1 (27-35) epitope by a CD8+ T cell is a highly specific molecular interaction that triggers the cytotoxic function of the T cell, leading to the elimination of the melanoma cell.

Quantitative Data

The immunogenicity and clinical relevance of the MART-1 (27-35) epitope have been extensively studied. The following tables summarize key quantitative data.

HLA-A2 Binding Affinity of MART-1 (27-35) and Analogs

The affinity of a peptide for the MHC molecule is a critical determinant of its immunogenicity. The table below shows the relative binding affinities of the native MART-1 (27-35) peptide and some of its analogs to HLA-A2.

| Peptide Sequence | Modification | Relative HLA-A2 Binding Affinity (IC₅₀) | Reference |

| AAGIGILTV | Native MART-1 (27-35) | ~1 nM | [8] |

| ELAGIGILTV | A27L (Alanine to Leucine at position 2) | Higher affinity than native | |

| LAGIGILTV | A27L (Alanine to Leucine at position 1) | Higher affinity than native |

Note: Higher affinity is indicated by a lower IC₅₀ value.

Clinical Response Rates in MART-1 Peptide Vaccine Trials

The MART-1 (27-35) epitope has been a cornerstone of peptide-based vaccine trials for melanoma. The table below summarizes representative clinical response rates.

| Clinical Trial Phase | Vaccine Composition | Number of Patients | Objective Response Rate | Reference |

| Phase I/II | MART-1 (27-35) peptide + Montanide ISA-51 | 18 | 2 (11%) | Rosenberg et al., 1998 |

| Phase I | MART-1 (27-35) peptide + IFA | 25 | Not the primary endpoint | Weber et al., 1999 |

| Phase II | MART-1 (27-35) and other peptides + IFA | 37 | 1 (3%) | Reynolds et al., 2003 |

| Phase III | gp100 and tyrosinase peptides with or without MART-1 peptide | 185 | 16% (with vaccine) vs. 6% (without) | Schwartzentruber et al., 2011 |

IFA: Incomplete Freund's Adjuvant

Conclusion

The discovery of the MART-1 (27-35) epitope was a pivotal moment in cancer immunotherapy. It provided a specific and highly immunogenic target for the development of novel therapeutic strategies against melanoma. The experimental approaches pioneered in its discovery laid the groundwork for the identification of numerous other tumor antigens. While the clinical efficacy of peptide vaccines has shown variability, the foundational knowledge gained from the study of MART-1 (27-35) continues to inform the development of more sophisticated immunotherapies, including adoptive T-cell therapies and personalized cancer vaccines. This in-depth technical guide serves as a testament to the enduring legacy of this seminal discovery and as a valuable resource for the next generation of cancer immunology researchers.

References

- 1. Identification of the immunodominant peptides of the MART-1 human melanoma antigen recognized by the majority of HLA-A2-restricted tumor infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor-infiltrating lymphocytes in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 6. rupress.org [rupress.org]

- 7. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. roswellpark.org [roswellpark.org]

A Technical Guide to the MART-1 (27-35) Peptide: Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the MART-1 (27-35) peptide, a key target in melanoma immunotherapy. This document details its amino acid sequence, three-dimensional structure, and its critical role in eliciting an anti-tumor immune response. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapies.

Core Concepts: The MART-1 (27-35) Peptide

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and is frequently overexpressed in melanoma cells. The MART-1 (27-35) peptide is a specific nonamer fragment of this protein that has been identified as a crucial epitope for recognition by the immune system.

Amino Acid Sequence

The primary structure of the wild-type MART-1 (27-35) peptide is a sequence of nine amino acids:

Ala-Ala-Gly-Ile-Gly-Ile-Leu-Thr-Val

This is commonly represented by the single-letter code: AAGIGILTV .[1][2][3] This sequence is the immunodominant epitope recognized by the majority of melanoma-specific, HLA-A*0201-restricted cytotoxic T lymphocytes (CTLs).[3]

Three-Dimensional Structure

The three-dimensional structure of the MART-1 (27-35) peptide has been determined by X-ray crystallography in a complex with the Human Leukocyte Antigen (HLA)-A2 molecule, a major histocompatibility complex (MHC) class I protein. In this complex, the peptide adopts a specific conformation within the peptide-binding groove of the HLA-A2 molecule. This structure is essential for its recognition by the T-cell receptor (TCR) of cytotoxic T lymphocytes. The Protein Data Bank (PDB) contains entries for the crystal structure of the HLA-A2/MART-1(27-35) complex, such as 3QFD.

Quantitative Data: Binding Affinity to HLA-A2

The binding affinity of the MART-1 (27-35) peptide and its analogues to the HLA-A2 molecule is a critical determinant of its immunogenicity. Higher affinity generally leads to a more stable peptide-MHC complex, which can more effectively stimulate a T-cell response. The binding affinity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide that is required to inhibit the binding of a standard high-affinity radiolabeled peptide by 50%.

| Peptide Sequence | Modification | Relative HLA-A2 Binding Affinity (IC50) | Reference |

| AAGIGILTV | Wild-Type | ~500 nM | [4] |

| ELAGIGILTV | A27L analogue | Significantly higher than wild-type | [5] |

| AAGIGILS V | T34S analogue | Lower than wild-type | [6] |

| L AGIGILTV | A27L analogue | Higher than wild-type | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the MART-1 (27-35) peptide.

Solid-Phase Peptide Synthesis of AAGIGILTV

This protocol outlines the manual synthesis of the MART-1 (27-35) peptide using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-protected amino acids (Ala, Gly, Ile, Leu, Thr)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for verification

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (Fmoc-Thr-OH) in DMF. b. Add DIC and HOBt to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Ile, Gly, Ile, Gly, Ala, Ala).

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash it several times with cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

T2 Cell-Based HLA-A2 Peptide Binding Assay

This assay measures the ability of a peptide to stabilize the expression of HLA-A2 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP).

Materials:

-

T2 cells (TAP-deficient, HLA-A2 positive)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Test peptides (e.g., MART-1 (27-35)) and a known high-affinity HLA-A2 binding peptide (positive control)

-

β2-microglobulin

-

FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., BB7.2)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture T2 cells in complete RPMI 1640 medium.

-

Peptide Pulsing: a. Seed T2 cells in a 96-well plate. b. Add varying concentrations of the test peptide and the positive control peptide to the wells. c. Add β2-microglobulin to each well to facilitate HLA-A2 stabilization. d. Incubate the plate overnight at 37°C in a CO2 incubator.

-

Staining: a. Wash the cells to remove unbound peptide. b. Stain the cells with a FITC-conjugated anti-HLA-A2 antibody for 30 minutes on ice.

-

Flow Cytometry: a. Wash the cells again to remove unbound antibody. b. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the mean fluorescence intensity (MFI) of HLA-A2 expression. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

Chromium-51 Release Assay for CTL Cytotoxicity

This classic assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the MART-1 (27-35) peptide on their surface.

Materials:

-

MART-1 (27-35) specific CTL line (effector cells)

-

T2 cells or melanoma cell line expressing HLA-A2 (target cells)

-

Chromium-51 (⁵¹Cr) as sodium chromate

-

Complete RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

96-well V-bottom plate

-

Gamma counter

Procedure:

-

Target Cell Labeling: a. Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. b. Wash the labeled target cells three times with complete medium to remove unincorporated ⁵¹Cr.

-

Cytotoxicity Assay: a. Plate the labeled target cells in a 96-well V-bottom plate. b. Add the effector CTLs at various effector-to-target (E:T) ratios. c. Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100). d. Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway

The recognition of the MART-1 (27-35) peptide presented by the HLA-A2 molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and cytotoxic function.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by MART-1 (27-35) peptide recognition.

Experimental Workflow for CTL Cytotoxicity Assay

The following diagram illustrates the key steps involved in a typical Chromium-51 release assay to assess the cytotoxic activity of MART-1 specific CTLs.

Caption: Workflow for a Chromium-51 release cytotoxicity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Melanoma peptide MART-1(27-35) analogues with enhanced binding capacity to the human class I histocompatibility molecule HLA-A2 by introduction of a beta-amino acid residue: implications for recognition by tumor-infiltrating lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cd-genomics.com [cd-genomics.com]

- 5. 3qfd - Human Class I MHC HLA-A2 in complex with Mart-1(27-35) nonameric peptide - Summary - Protein Data Bank Japan [pdbj.org]

- 6. T-Cell Receptor (TCR) Signaling Pathway | Comprehensive Mechanism & Immunology Guide - Creative Biolabs [creativebiolabs.net]

T-cell recognition of MART-1 (27-35) in humans

An In-depth Technical Guide on T-Cell Recognition of MART-1 (27-35)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A, is a key melanocyte differentiation antigen expressed in normal melanocytes and a majority of melanoma tumors.[1][2] The peptide fragment spanning amino acids 27-35 of the MART-1 protein is an immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the HLA-A*0201 molecule.[3] This nonameric peptide, with the amino acid sequence AAGIGILTV, serves as a critical target for the adaptive immune system in the context of melanoma.[3][4] Due to its high prevalence in melanoma and its ability to elicit CTL responses, the MART-1 (27-35) epitope is a major focus of research for the development of cancer vaccines and adoptive T-cell therapies.[1][5] This guide provides a comprehensive technical overview of the mechanisms of T-cell recognition of this epitope, including quantitative data on T-cell responses, detailed experimental protocols, and visualizations of the key biological and experimental pathways.

Data Presentation: T-Cell Responses to MART-1 (27-35)

The cellular immune response to the MART-1 (27-35) peptide can be quantified through various metrics, including cytotoxic activity, cytokine secretion, and the frequency of antigen-specific T cells.

Table 1: Cytotoxic T Lymphocyte (CTL) Activity against MART-1 (27-35)

| Effector Cells | Target Cells | Peptide | E:T Ratio | Specific Lysis (%) | Reference |

| Anti-native MART-1 CTLs | T2 cells | Native MART-1 (27-35) | 10:1 | ~40% at 1µM peptide | [6] |

| Anti-1L variant CTLs | T2 cells | Native MART-1 (27-35) | 10:1 | ~60% at 1µM peptide | [6] |

| Anti-native MART-1 CTLs | 501mel (Melanoma cell line) | Endogenous | 30:1 | ~30% | [6] |

| Anti-1L variant CTLs | 501mel (Melanoma cell line) | Endogenous | 30:1 | ~55% | [6] |

Note: The A27L variant (1L, sequence LAGIGILTV) is a "superagonist" peptide designed for enhanced immunogenicity.[7]

Table 2: Cytokine Release by MART-1 (27-35) Specific T-Cells

| T-Cell Source | Stimulus | Cytokine | Assay | Result | Reference |

| Post-vaccination PBMCs | MART-1 (27-35) peptide | IFN-γ | ELISpot | >3-fold increase vs. pre-vaccination | [8] |

| Melanoma Patient CTLs | T2 cells + MART-1 (27-35) | IFN-γ | ELISA | ~1500 pg/mL (Anti-1L CTLs) | [6] |

| Melanoma Patient CTLs | T2 cells + MART-1 (27-35) | IFN-γ | ELISA | ~500 pg/mL (Anti-native CTLs) | [6] |

| Melanoma Patient CTLs | 501mel (Melanoma cells) | IFN-γ | ELISA | ~1000 pg/mL (Anti-1L CTLs) | [6] |

| Melanoma Patient CTLs | 501mel (Melanoma cells) | IFN-γ | ELISA | Not significant (Anti-native CTLs) | [6] |

Table 3: Frequency of MART-1 Specific CD8+ T-Cells

| Cohort | Method | Median Frequency (% of CD8+ T-cells) | Key Finding | Reference |

| Melanoma Patients (HLA-A2+) | Tetramer Staining | 0.02% - >2% | Wide range of frequencies observed | [9] |

| Healthy Donors (HLA-A2+) | Tetramer Staining | Detectable, phenotypically naive | High frequencies of naive-phenotype specific T-cells exist in healthy individuals | [10] |

| Vaccinated Melanoma Patients | ELISpot | Not specified | 9 out of 20 patients showed a positive ELISpot response post-vaccination | [11] |

Visualized Pathways and Workflows

Understanding the journey of the MART-1 antigen from a protein within the cell to a target for T-cell recognition is fundamental. The following diagrams illustrate this process, the subsequent T-cell signaling cascade, and a typical experimental workflow to measure the response.

Caption: MHC Class I antigen processing pathway for the MART-1 antigen.

Caption: T-Cell Receptor (TCR) signaling upon recognition of MART-1/HLA-A2.

Caption: Standard experimental workflow for an IFN-γ ELISpot assay.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible research in T-cell immunology. Below are methodologies for key assays used to study the response to MART-1 (27-35).

Protocol 1: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of MART-1-specific, IFN-γ-secreting cells at a single-cell level.[12][13]

Materials:

-

96-well PVDF membrane ELISpot plate

-

Sterile 35% ethanol in water

-

Sterile 1X PBS

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate, respectively

-

Blocking solution: RPMI-1640 + 10% Fetal Bovine Serum (FBS)

-

MART-1 (27-35) peptide (1-10 µg/mL final concentration)

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

CO₂ incubator (37°C, 5% CO₂)

Methodology:

-

Plate Coating (Day 1):

-

Pre-wet the ELISpot plate membrane by adding 20 µL of 35% ethanol to each well for 1 minute.

-

Wash the plate 5 times with 200 µL/well of sterile water.

-

Dilute the capture antibody to its optimal concentration in sterile 1X PBS. Add 100 µL to each well.

-

Seal the plate and incubate overnight at 4°C.[14]

-

-

Cell Stimulation (Day 2):

-

Decant the capture antibody and wash the plate 5 times with 200 µL/well of sterile PBS.

-

Block the plate by adding 200 µL/well of blocking solution and incubating for at least 30 minutes at 37°C.

-

Thaw cryopreserved PBMCs and resuspend in blocking solution to a concentration of 2.5 x 10⁶ cells/mL.

-

Prepare stimuli: Dilute MART-1 (27-35) peptide in blocking medium. Use medium alone as a negative control and a mitogen (e.g., PHA) as a positive control.

-

Decant the blocking solution from the plate.

-

Add 100 µL of cell suspension (containing 250,000 cells) and 100 µL of the appropriate stimulus to each well.

-

Incubate the plate for 15-20 hours at 37°C in a CO₂ incubator.[12]

-

-

Detection (Day 3):

-

Decant the cells and wash the plate 5 times with PBS + 0.05% Tween 20 (Wash Buffer).

-

Dilute the biotinylated detection antibody in PBS + 0.5% FBS. Add 100 µL to each well and incubate for 1.5-2 hours at room temperature.[12]

-

Wash the plate 5 times with Wash Buffer.

-

Dilute Streptavidin-AP/HRP in PBS + 0.5% FBS. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Wash the plate 5 times with Wash Buffer.

-

Add 100 µL of the appropriate substrate to each well. Monitor spot development, which can take 5-30 minutes.[14]

-

Stop the reaction by washing thoroughly with deionized water.

-

Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

-

Protocol 2: Flow Cytometry for T-Cell Activation

This protocol allows for the identification and phenotyping of activated T-cells after stimulation with the MART-1 peptide by measuring activation-induced markers (AIM) and intracellular cytokines.[15][16]

Materials:

-

PBMCs

-

MART-1 (27-35) peptide

-

Co-stimulatory antibodies (e.g., anti-CD28)

-

Protein transport inhibitor (e.g., Brefeldin A / GolgiPlug)

-

Fc Receptor blocking reagent

-

Fluorochrome-conjugated antibodies:

-

Surface markers: CD3, CD8, CD4, CD69, CD137 (4-1BB)

-

Viability dye (e.g., Zombie NIR™, LIVE/DEAD™)

-

Intracellular markers: IFN-γ, TNF-α

-

-

Fixation/Permeabilization Buffer Kit

-

Flow cytometer

Methodology:

-

Cell Stimulation (18-24 hours):

-

In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well in RPMI + 10% FBS.

-

Add MART-1 (27-35) peptide (final concentration 1-10 µg/mL) and co-stimulatory anti-CD28 antibody (1 µg/mL).[17]

-

Set up negative (no peptide) and positive (e.g., PHA) control wells.

-

Incubate for 4 hours at 37°C, 5% CO₂.

-

Add a protein transport inhibitor (e.g., GolgiPlug) to all wells.[15]

-

Continue incubation for an additional 16-20 hours.

-

-

Surface Staining:

-

Wash cells with PBS + 2% FBS (FACS Buffer).

-

Block Fc receptors for 10 minutes at room temperature.[15]

-

Add the cocktail of surface antibodies (CD3, CD8, CD4, CD69, CD137) and the viability dye.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash cells twice with FACS Buffer.

-

-

Intracellular Staining:

-

Resuspend cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

-

Wash cells with 1X Permeabilization Buffer.

-

Add the cocktail of intracellular antibodies (IFN-γ, TNF-α) diluted in Permeabilization Buffer.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with Permeabilization Buffer.

-

-

Acquisition:

-

Resuspend cells in FACS Buffer.

-

Acquire events on a flow cytometer. Ensure proper compensation and gating strategy.

-

Analysis: Gate on live, single lymphocytes, then CD3+ T-cells. Further gate on CD8+ and CD4+ populations to analyze the expression of activation markers (CD69+, CD137+) and cytokines (IFN-γ+, TNF-α+). AIM+ cells are typically defined as the co-expression of CD69 and CD137.[15]

-

References

- 1. Melan-A, MART-1 (27-35) - 1 mg [anaspec.com]

- 2. Thymic Selection Generates a Large T Cell Pool Recognizing a Self-Peptide in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpcscientific.com [cpcscientific.com]

- 4. MART-1 (27-35), Human [sigmaaldrich.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. herzenberglab.stanford.edu [herzenberglab.stanford.edu]

- 10. High Frequencies of Naive Melan-a/Mart-1–Specific Cd8+ T Cells in a Large Proportion of Human Histocompatibility Leukocyte Antigen (Hla)-A2 Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. mabtech.com [mabtech.com]

- 14. m.youtube.com [m.youtube.com]

- 15. medrxiv.org [medrxiv.org]

- 16. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

An In-Depth Technical Guide to the Immunogenicity of the MART-1 (27-35) Human Peptide

Introduction

The Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is a protein expressed in normal melanocytes and a high percentage of melanomas.[1][2] This restricted expression profile makes it an attractive target for cancer immunotherapy. The peptide fragment spanning amino acids 27-35 of MART-1, with the sequence AAGIGILTV, is an immunodominant epitope presented by the human leukocyte antigen (HLA)-A2 molecule.[1][3] This peptide is a cornerstone of melanoma vaccine development and adoptive T-cell therapies.[1] This technical guide provides a comprehensive overview of the immunogenicity of the MART-1 (27-35) peptide, detailing its molecular interactions, quantitative clinical data, key experimental protocols for its assessment, and the cellular pathways it activates.

Molecular Interaction and T-Cell Recognition

The foundation of the immune response to MART-1 (27-35) lies in its presentation by the MHC class I molecule HLA-A2 on the surface of melanoma cells or antigen-presenting cells (APCs).[3] Structural studies have revealed that the native AAGIGILTV nonamer adopts an extended conformation within the peptide-binding groove of the HLA-A2 molecule.[3][4] This peptide/MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ cytotoxic T-lymphocytes (CTLs).[1] This trimolecular interaction is the critical first step in initiating an adaptive immune response against MART-1-expressing tumor cells.

References

An In-depth Technical Guide to MART-1 (27-35) Expression in Melanoma Subtypes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expression of the melanoma-associated antigen MART-1 (Melanoma Antigen Recognized by T cells 1), also known as Melan-A, across various melanoma subtypes. A detailed analysis of quantitative expression data, experimental methodologies, and relevant biological pathways is presented to support research and therapeutic development efforts targeting this key antigen.

Introduction

MART-1 is a transmembrane protein found in melanosomes and is a critical component of the melanosome biogenesis machinery.[1] Its expression is largely restricted to melanocytes, benign melanocytic nevi, and the majority of malignant melanomas, making it a valuable diagnostic marker and a prominent target for immunotherapy.[2][3] The specific peptide fragment MART-1 (27-35) is an immunodominant epitope presented by HLA-A2 molecules, which elicits a cytotoxic T lymphocyte (CTL) response. Understanding the differential expression of MART-1 across melanoma subtypes is crucial for patient stratification, prognostic evaluation, and the design of targeted therapies.

Quantitative Expression of MART-1 in Melanoma Subtypes

The expression of MART-1 can vary significantly between different melanoma subtypes, as well as between primary and metastatic lesions. This heterogeneity has important implications for immunotherapy, as tumors with low or absent MART-1 expression may be less susceptible to MART-1-targeted treatments. The following tables summarize quantitative data on MART-1 expression from various studies, categorized by melanoma subtype and detection method.

Table 1: MART-1 Protein Expression in Primary Cutaneous Melanoma Subtypes (Immunohistochemistry)

| Melanoma Subtype | Number of Cases | Percentage of MART-1 Positive Cases (%) | Staining Characteristics | Reference |

| Superficial Spreading Melanoma | 10 | 100% | Not specified | [4] |

| Nodular Melanoma | 26 | 100% | Not specified | [4] |

| Acral Lentiginous Melanoma | 20 | 70% | Not specified | [5] |

| Acral Lentiginous Melanoma | 3 | 100% | Not specified | [4] |

| Lentigo Maligna Melanoma | 2 | 100% | Not specified | [4] |

| Primary Cutaneous Melanoma (mixed subtypes) | 73 | 90% | Loss of expression increased with Breslow thickness | [2] |

| Primary Cutaneous Melanoma (mixed subtypes) | 40 | 100% (non-desmoplastic) | Strong positivity in epithelioid cells, lower in spindle cell/desmoplastic types | [3] |

Table 2: MART-1 Protein Expression in Metastatic Melanoma (Immunohistochemistry)

| Lesion Type | Number of Cases | Percentage of MART-1 Positive Cases (%) | Staining Characteristics | Reference |

| Metastatic Melanoma | 25 | 76% (19/25) | Heterogeneous expression; 10/25 had <50% positive cells, 6/25 were negative | [6] |

| Metastatic Melanoma | Not specified | 71% | Maintained in metastases | [7] |

Table 3: MLANA (MART-1) Gene Expression in Melanoma

| Analysis Method | Sample Type | Key Findings | Reference |

| RT-PCR | Melanoma cell lines and tumor samples | All melanoma tumor samples and most cell lines expressed MLANA | [1] |

| Real-time quantitative RT-PCR | 30 melanoma samples | MLANA was one of the best discriminators between melanoma and non-melanoma tissues | [8][9] |

Signaling and Regulatory Pathways

The expression and presentation of the MART-1 antigen are controlled by specific molecular pathways. Understanding these pathways is essential for developing strategies to enhance tumor immunogenicity.

Transcriptional Regulation of MLANA by MITF

The expression of the MLANA gene, which encodes the MART-1 protein, is primarily regulated by the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development and differentiation. It binds to a consensus DNA sequence in the promoter region of the MLANA gene, thereby driving its transcription.

Caption: Transcriptional regulation of the MLANA gene by MITF.

MART-1 Antigen Processing and Presentation Pathway

The MART-1 (27-35) peptide is presented to cytotoxic T lymphocytes via the MHC class I pathway. This process involves the degradation of the full-length MART-1 protein, transport of the resulting peptides into the endoplasmic reticulum, loading onto MHC class I molecules, and finally, presentation on the cell surface.

Caption: MHC class I antigen presentation pathway for MART-1.

Experimental Protocols

Accurate quantification of MART-1 expression is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess MART-1 expression.

Immunohistochemistry (IHC) for MART-1 in Paraffin-Embedded Tissue

This protocol outlines the steps for the immunohistochemical detection of MART-1 in formalin-fixed, paraffin-embedded (FFPE) melanoma tissue sections.

1. Deparaffinization and Rehydration:

-

Heat slides in an oven at 60-65°C for 30-60 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate slides through a graded series of ethanol (B145695):

-

100% ethanol, two changes for 3 minutes each.

-

95% ethanol for 3 minutes.

-

70% ethanol for 3 minutes.

-

-

Rinse in distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER).

-

Immerse slides in a staining dish containing a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0, or a high pH buffer).

-

Heat the solution to 95-100°C and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).

3. Staining Procedure:

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[10]

-

Protein Block (Optional): Incubate with a protein blocking solution (e.g., normal serum from the secondary antibody host species) for 10-20 minutes to reduce non-specific binding.

-

Primary Antibody: Incubate sections with a primary antibody against MART-1 (e.g., clone A103 or M2-7C10) at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.[10]

-

Detection System:

-

Apply a biotinylated secondary antibody and incubate for 20-30 minutes.

-

Apply a horseradish peroxidase (HRP)-conjugated streptavidin complex and incubate for 20-30 minutes.

-

Alternatively, use a polymer-based detection system and incubate according to the manufacturer's instructions.

-

-

Chromogen: Incubate with a chromogen solution (e.g., DAB - 3,3'-diaminobenzidine) until the desired stain intensity develops (typically 5-10 minutes).[10]

-

Counterstain: Lightly counterstain with hematoxylin (B73222) for 30 seconds to 2 minutes.

-

Dehydration and Mounting:

-

Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Coverslip with a permanent mounting medium.

-

4. Controls:

-

A known MART-1 positive melanoma tissue should be used as a positive control.

-

For a negative control, the primary antibody is omitted or replaced with an isotype control antibody.[11]

Intracellular Flow Cytometry for MART-1

This protocol describes the detection of intracellular MART-1 in melanoma cell lines.

1. Cell Preparation:

-

Harvest melanoma cells and wash them in a suitable buffer (e.g., PBS with 2% FBS).

-

Adjust the cell concentration to 1-5 x 10^6 cells/mL.

2. Surface Staining (Optional):

-

If desired, stain for surface markers by incubating cells with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.

-

Wash the cells.

3. Fixation:

-

Resuspend cells in 100 µL of staining buffer.

-

Add 100-500 µL of a fixation buffer (e.g., 1-4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.

-

Wash the cells with staining buffer.

4. Permeabilization:

-

Resuspend the fixed cells in a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin (B1150181) or Triton X-100).

-

Incubate for 10-15 minutes at room temperature.

5. Intracellular Staining:

-

Centrifuge the permeabilized cells and decant the supernatant.

-

Add the anti-MART-1 antibody diluted in permeabilization buffer.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

6. Data Acquisition:

-

Resuspend the cells in staining buffer.

-

Acquire data on a flow cytometer.

-

Include appropriate controls, such as unstained cells, single-color controls for compensation, and isotype controls.

Real-Time Quantitative PCR (RT-qPCR) for MLANA Gene Expression

This protocol provides a general framework for quantifying MLANA mRNA levels in melanoma tissue or cells.

1. RNA Extraction:

-

Isolate total RNA from fresh-frozen tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. DNase Treatment:

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. Reverse Transcription:

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

4. qPCR Reaction:

-

Prepare a qPCR master mix containing:

-

SYBR Green or a TaqMan probe-based master mix.

-

Forward and reverse primers for MLANA.

-

cDNA template.

-

Nuclease-free water.

-

-

Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for MLANA and one or more stable housekeeping genes (e.g., GAPDH, ACTB).

-

Calculate the relative expression of MLANA using the ΔΔCt method.

Experimental Workflow for MART-1 Expression Analysis

The following diagram illustrates a typical workflow for analyzing MART-1 expression from patient-derived melanoma samples.

Caption: Workflow for MART-1 expression analysis in melanoma.

Conclusion

This technical guide provides a detailed overview of MART-1 (27-35) expression in various melanoma subtypes, supported by quantitative data, comprehensive experimental protocols, and illustrations of key biological pathways. The presented information highlights the importance of considering MART-1 expression heterogeneity in the context of melanoma research and the development of targeted immunotherapies. A thorough understanding of the methodologies for assessing MART-1 expression and the molecular mechanisms governing its presence on tumor cells is paramount for advancing the field of melanoma treatment.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Expression of Melan-A/MART-1 antigen as a prognostic factor in primary cutaneous melanoma [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of melan-A (MART1) in benign melanocytic nevi and primary cutaneous malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Importance of Immunohistochemistry in the Evaluation of Tumor Depth of Primary Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acral lentiginous melanoma: an immunohistochemical study of 20 cases - PubMed [pubmed.ncbi.nlm.nih.gov]